cyclohexyl{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone
Description
Cyclohexyl{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone is a piperazine-based methanone derivative featuring a cyclohexyl group and a 1-methylindole-2-carbonyl substituent. This compound is part of a broader class of neuroprotective, anti-prion, and receptor-targeting agents. Its structural complexity enables interactions with biological targets such as dopamine receptors, cholinesterases, and microbial enzymes. Key physicochemical properties (inferred from analogues) include a molecular weight of ~350–400 g/mol and a logP of ~3.4, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
Properties
IUPAC Name |
cyclohexyl-[4-(1-methylindole-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-22-18-10-6-5-9-17(18)15-19(22)21(26)24-13-11-23(12-14-24)20(25)16-7-3-2-4-8-16/h5-6,9-10,15-16H,2-4,7-8,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDPOHJXMFXUCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The piperazine ring can be introduced through nucleophilic substitution reactions, and the cyclohexyl group can be attached via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The carbonyl group can be reduced to form alcohols or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
Cyclohexyl{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of cyclohexyl{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Aromatic vs. Alicyclic Substituents
- This compound showed anti-prion activity in acridine-based derivatives .
- (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (CAS 63925-79-1): The benzyl group increases steric bulk compared to cyclohexyl, possibly reducing metabolic stability. This compound’s indole lacks the 1-methyl group, which in the target compound may protect against oxidative degradation .
Heterocyclic Modifications
- D-440 [(S)-(4-{2-[(2-amino-4,5,6,7-tetrahydrobenzothiazol-6-yl)-propylamino]ethyl}piperazin-1-yl)-(1H-indol-2-yl)methanone]: A potent D3 receptor agonist with an indole-2-carbonyl group. The absence of the 1-methyl group in D-440 may reduce selectivity, as methylation often blocks metabolism and enhances receptor specificity .
- 1-(4-Chlorophenyl)cyclopropylmethanone derivatives: These compounds exhibit antituberculosis (MIC <10 µg/mL) and anticancer activity (IC50 ~40–80 µM). Replacing the chlorophenyl group with cyclohexyl could enhance lipophilicity, favoring CNS targeting over peripheral action .
Pharmacokinetic and Physicochemical Comparisons
| Compound | Molecular Weight (g/mol) | logP | Key Substituent | Biological Activity |
|---|---|---|---|---|
| Target Compound | ~380 (estimated) | ~3.4 | 1-Methylindole-2-carbonyl | Neuroprotective, anti-prion |
| Cyclohexyl[4-(4-nitrophenyl)piperazin-1-yl]methanone | 317.39 | 3.4 | 4-Nitrophenyl | Anti-prion, anti-cholinesterase |
| (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone | 311.41 | ~2.8 | Benzyl | Receptor ligand (unspecified) |
| D-440 | 454.59 | ~2.5 | Tetrahydrobenzothiazole | D3 receptor agonist (Ki = 0.3 nM) |
| 1-(4-Chlorophenyl)cyclopropylmethanone | 292.78 | ~3.0 | 4-Chlorophenylcyclopropyl | Antituberculosis, anticancer |
- Metabolic Stability: The 1-methyl group on indole may block CYP450-mediated oxidation, extending half-life compared to non-methylated indole derivatives .
Receptor Selectivity and Mechanism of Action
- Dopamine Receptor Affinity: The target compound’s indole-2-carbonyl group mirrors D-440’s structure, which has sub-nanomolar D3 affinity. However, replacing the tetrahydrobenzothiazole in D-440 with cyclohexyl could shift selectivity toward other receptors (e.g., σ receptors) .
- Anti-Prion Activity: Analogues like compound 20 (cyclohexyl(4-(6-chloro-2-methoxyacridin-9-ylamino)phenyl)piperazin-1-yl)methanone) showed potent anti-prion activity (EC50 <1 µM). The 1-methylindole substituent may enhance π-stacking with prion protein β-sheet regions .
- Antimicrobial Activity: Piperazine derivatives with isoquinoline sulfonyl groups (e.g., cyclohexyl{4-[(isoquinolin-5-yl)sulfonyl]piperazin-1-yl}methanone) inhibit Mycobacterium tuberculosis IMPDH. The target compound’s indole group may lack the sulfonyl moiety required for this activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
